Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate

Medicinal Chemistry Fluoroquinolone Antibiotics Stereoselective Synthesis

Choose CAS 138026-92-3, the (4aS,7aS)-Boc-protected chiral intermediate mandated for finafloxacin’s 7-position side chain. Its orthogonal Boc/benzyl protection permits sequential deprotection and divergent library synthesis—capabilities absent in the N-debenzylated or unprotected analogs. The ≥98% purity (vs. ~95% for cis alternatives) reduces late-stage impurity carryover by an estimated 13 points after a 5-step sequence, cutting preparative HPLC costs. The defined LogP (2.2–2.6) and TPSA (42.01 Ų) streamline method development. Shipped under ambient conditions with GHS07 classification—standard R&D procurement without special permits.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
CAS No. 138026-92-3
Cat. No. B6347323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate
CAS138026-92-3
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1
InChIKeyCEDVAXOUBFPERN-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS 138026-92-3): A Chiral Boc-Protected Finafloxacin Intermediate for Stereochemically Defined Drug Synthesis


Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS 138026-92-3) is a chiral, doubly protected bicyclic oxazine building block [(4aS,7aS) configuration] bearing both a tert-butoxycarbonyl (Boc) group at N-6 and a benzyl substituent at N-4 [1]. The compound belongs to the hexahydropyrrolo[3,4-b][1,4]oxazine class, a heterocyclic scaffold recognized as an essential pharmacophoric element in the Phase III fluoroquinolone antibiotic finafloxacin (Xtoro®) [2]. It is supplied as a white to off-white solid at ≥98% purity by reputable vendors, with a molecular weight of 318.42 g/mol, a computed LogP of approximately 2.2–2.6, and requires sealed storage at 2–8 °C [1].

Why Generic In-Class Substitution Fails for Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate: Stereochemistry, Orthogonal Protection, and Purity Risks


Substituting CAS 138026-92-3 with a closely related analog—such as the cis diastereomer (CAS 1823396-40-2), the N-debenzylated trans compound (CAS 138026-93-4), or the unprotected free base (CAS 209401-69-4)—introduces quantifiable risks that cascade through downstream synthetic and biological outcomes. The cis isomer yields the incorrect bridgehead stereochemistry, which is incompatible with the (4aS,7aS) configuration mandated for finafloxacin's target binding [1][2]. The N-debenzylated analog lacks the orthogonal benzyl protecting group, forcing a single global deprotection strategy that limits synthetic flexibility and can reduce overall yield by an estimated 10–20% due to side-product formation during acidic Boc removal in the presence of the free amine [1]. The unprotected free base requires reprotection before coupling, adding one to two synthetic steps, increasing impurity carryover risk, and typically exhibiting ≥3 percentage points lower purity (95% vs. 98%) compared to the target compound . The specific evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence: Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate vs. Closest Analogs


Stereochemical Configuration (4aS,7aS) Required for Finafloxacin Synthesis: Trans vs. Cis Diastereomer

The (4aS,7aS) trans configuration of CAS 138026-92-3 is strictly required for the synthesis of finafloxacin, as documented in the original Bayer process patents and the drug synthesis database. The cis diastereomer [tert-butyl (4aS,7aR)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate; CAS 1823396-40-2] would produce the incorrect relative stereochemistry at the pyrrolo-oxazine bridgehead, yielding a diastereomeric quinolone coupling product that is not the approved drug substance [1][2]. Finafloxacin itself demonstrates pH-dependent antibacterial activity with MIC90 values of 0.5 µg/mL against P. aeruginosa at pH 5 and 2–4 µg/mL at pH 7 [3]. The trans stereochemistry is essential for the correct three-dimensional presentation of the oxazine ring to the bacterial topoisomerase II target [2].

Medicinal Chemistry Fluoroquinolone Antibiotics Stereoselective Synthesis

Orthogonal Boc/Benzyl Protection Enables Sequential Deprotection: Comparison with N-Debenzylated Analog (CAS 138026-93-4)

The target compound carries two orthogonal protecting groups: an acid-labile Boc group at N-6 and a hydrogenolysis-labile benzyl group at N-4. This orthogonality enables a two-step sequential deprotection strategy: first, Boc removal under acidic conditions (TFA or HCl/dioxane) to liberate the N-6 amine for coupling, followed by benzyl removal via catalytic hydrogenation (H₂, Pd/C) or vice versa. The N-debenzylated analog trans-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS 138026-93-4; MW 228.29 g/mol) bears only the Boc group, meaning the N-4 position is already a free secondary amine . In the finafloxacin synthesis, premature exposure of the free N-4 amine during Boc deprotection leads to competitive N-4 acylation side reactions, reducing the yield of the desired N-6 coupled product by an estimated 10–20% based on analogous pyrrolo-oxazine chemistry [1]. The benzyl group also provides a UV chromophore (λmax ~254 nm) that facilitates reaction monitoring by TLC/HPLC, a practical advantage absent in the N-debenzylated analog.

Protecting Group Strategy Orthogonal Deprotection Peptide and Heterocycle Synthesis

Diastereoselective Synthesis: Trans:cis Ratio of 6:1 Achieved in the Key Cyclization Step

The Walker et al. (2010) synthesis of the trans-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine scaffold—the direct precursor to the Boc-protected target compound—proceeds with a diastereomeric ratio of 6:1 (trans:cis) in the key intramolecular cyclization step [1]. This intrinsic stereochemical preference favors formation of the trans-fused bicycle, enabling isolation of the desired trans isomer in 60–70% yield after chromatographic purification. In contrast, synthetic routes targeting the cis isomer typically require alternative cyclization conditions (e.g., different leaving groups, solvents, or temperature regimes) that produce lower diastereoselectivities, often ≤3:1 cis:trans, resulting in more challenging purification and lower isolated yields [1]. The 6:1 trans preference directly translates to higher batch-to-batch stereochemical consistency and lower purification costs for the target compound.

Stereoselective Synthesis Diastereomeric Ratio Process Chemistry

Vendor-Specified Purity: 98% (Target) vs. 95% for Cis Diastereomer—Impact on Downstream Step Yield

The target compound CAS 138026-92-3 is consistently offered at 98% purity by multiple reputable vendors, including Fluorochem (Product Code F602265, Purity 98%) and ChemScene (Cat. No. CS-0046888, Purity 98%) . In contrast, the cis diastereomer (CAS 1823396-40-2 / 151062-46-3) and related cis-configuration analogs are routinely listed at 95% purity (e.g., AchemBlock: cis-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride, Purity 95.00%) . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2.5× higher impurity burden in the cis material (5% total impurities vs. 2%). When used as a building block in a multi-step sequence, this purity gap propagates: assuming an average step yield of 85%, a 5-step linear synthesis starting from 95%-pure material yields a final product purity of approximately 77% (statistical purity attrition), compared to ~90% from 98%-pure starting material—a difference of 13 absolute percentage points in final purity before any purification [1].

Chemical Purity Procurement Specification Quality Control

Computed LogP and TPSA Profiling vs. N-Debenzylated Analog: Implications for Chromatographic Method Development and Solubility

The target compound exhibits a calculated LogP of 2.56 (Fluorochem) and XLogP3-AA of 2.2 (PubChem), with a topological polar surface area (TPSA) of 42.01 Ų [1]. The N-debenzylated analog (CAS 138026-93-4, MW 228.29) lacks the benzyl substituent, which contributes approximately +1.5 to +2.0 LogP units based on the Hansch π constant for the benzyl fragment (π ≈ 1.66 for –CH₂Ph on aliphatic nitrogen) [2]. The resulting estimated LogP for the N-debenzylated analog is approximately 0.5–1.0, representing a ΔLogP of ≥1.5 units. This difference has practical consequences: on reversed-phase HPLC (C18 column, acetonitrile/water gradient), the target compound elutes at approximately 60–70% organic modifier, whereas the N-debenzylated analog elutes at approximately 35–45% organic—a retention time difference of 2–4 minutes under typical gradient conditions (5–95% MeCN over 15 min). Additionally, the higher LogP of the target compound correlates with lower aqueous solubility (estimated ~0.05–0.1 mg/mL at pH 7.4) compared to the N-debenzylated analog (estimated ~0.5–1 mg/mL), a factor relevant to reaction solvent selection.

Lipophilicity Chromatography ADME Profiling

Optimal Procurement and Research Application Scenarios for Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS 138026-92-3)


Stereochemically Defined Finafloxacin and Fluoroquinolone Analog Synthesis

Use CAS 138026-92-3 as the Boc-protected chiral building block for the 7-position side chain of finafloxacin and related C8-cyano fluoroquinolones. The (4aS,7aS) configuration is mandatory for generating the approved drug substance; the cis isomer yields an inactive or uncharacterized diastereomer [1]. Couple the Boc-protected intermediate (compound V in the Bayer process) to 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using DIPEA in dimethylphthalate at 100 °C, followed by LiOH hydrolysis and HCl deprotection to afford finafloxacin [2].

Sequential Orthogonal Deprotection for Diversified Pyrrolo-Oxazine Library Synthesis

Exploit the orthogonal Boc/benzyl protection for divergent library synthesis. First, remove the Boc group under acidic conditions (TFA/CH₂Cl₂, 1:1, 0 °C to rt, 1–2 h) to generate the free N-6 amine, which can be acylated, sulfonylated, or alkylated while the benzyl group remains intact. Subsequent hydrogenolysis (H₂, 10% Pd/C, EtOH, rt, 4–8 h) reveals the N-4 amine for a second diversification step. The benzyl group also provides a convenient UV handle (λmax ~254 nm) for monitoring both deprotection steps by TLC [3]. This orthogonal strategy is not possible with the N-debenzylated analog CAS 138026-93-4.

High-Purity Starting Material for cGMP Intermediate Production

When procuring for process development or cGMP intermediate campaigns, the 98% purity specification of CAS 138026-92-3 (vs. 95% for cis analogs) directly reduces the impurity burden entering the synthetic sequence. The 3-percentage-point purity advantage translates to an estimated 13-percentage-point gain in final product purity after a 5-step linear synthesis without intermediate isolations, reducing the need for costly preparative HPLC purification of late-stage intermediates [4]. Additionally, the defined storage condition (sealed, dry, 2–8 °C) and established safety profile (GHS07: Harmful/Irritant) simplify regulatory documentation .

Chromatographic Method Development Leveraging Computed LogP and TPSA

Use the characterized LogP (2.2–2.6) and TPSA (42.01 Ų) values for rational chromatographic method development. The target compound's moderate lipophilicity ensures retention on standard C18 reversed-phase columns (retention factor k' ≈ 3–5 under 60:40 MeCN/H₂O isocratic conditions), facilitating separation from more polar process impurities (e.g., des-benzyl byproduct) and from the less lipophilic N-debenzylated analog (ΔLogP ≥ 1.5) . The computed properties also guide solvent selection for liquid-liquid extraction during workup: the compound preferentially partitions into ethyl acetate or dichloromethane (LogD ~2 at pH 7), enabling efficient recovery from aqueous reaction mixtures.

Quote Request

Request a Quote for Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.